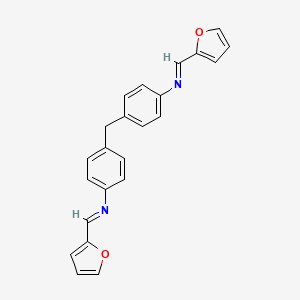
4,4'-Methylenebis(N-furfurylideneaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(N-furfurylideneaniline) is an organic compound known for its unique structure and properties It is characterized by the presence of two furfurylideneaniline groups connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-furfurylideneaniline) typically involves the condensation reaction between furfural and aniline derivatives in the presence of a methylene donor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for 4,4’-Methylenebis(N-furfurylideneaniline) may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(N-furfurylideneaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
4,4’-Methylenebis(N-furfurylideneaniline) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4,4’-Methylenebis(N-furfurylideneaniline) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In industrial applications, its reactivity and chemical properties determine its role in the synthesis of materials.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but contains dimethyl groups instead of furfurylideneaniline groups.
4,4’-Methylenebis(cyclohexylamine): Another similar compound with cyclohexylamine groups instead of furfurylideneaniline groups.
Uniqueness
4,4’-Methylenebis(N-furfurylideneaniline) is unique due to the presence of furfurylideneaniline groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.
特性
| 6264-59-1 | |
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-(furan-2-yl)-N-[4-[[4-(furan-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C23H18N2O2/c1-3-22(26-13-1)16-24-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)25-17-23-4-2-14-27-23/h1-14,16-17H,15H2 |
InChIキー |
MAKABEVBNIJHPX-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)

![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
